Acetylsventenic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylsventenic acid typically involves the isolation and purification of the compound from the aerial parts of Rabdosia excisa . The compounds are isolated using silica gel column chromatography, and their structures are established through modern spectroscopic analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetylsventenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound .
Scientific Research Applications
Acetylsventenic acid has a wide range of scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of acetylsventenic acid involves its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Sventenic acid: Another diterpenoid compound isolated from Rabdosia excisa.
Trichokaurin: A related compound with similar biological activities.
Maoyerabdosin: Another diterpenoid with comparable properties.
Uniqueness
Acetylsventenic acid is unique due to its specific molecular structure and the presence of an acetyl group, which differentiates it from other similar compounds .
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(1R,2S,4S,5S,9S,10S,13R)-2-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C22H32O4/c1-13-11-22-12-15(13)6-7-16(22)20(3)8-5-9-21(4,19(24)25)17(20)10-18(22)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25)/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
OTGKWSJHAGHYIW-RNXAVOFCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@](CCC[C@]2(C)C(=O)O)([C@H]3[C@]14C[C@@H](CC3)C(=C)C4)C |
Canonical SMILES |
CC(=O)OC1CC2C(CCCC2(C)C(=O)O)(C3C14CC(CC3)C(=C)C4)C |
Origin of Product |
United States |
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